1,4-Dinitrocyclooctatetraene
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Overview
Description
1,4-Dinitrocyclooctatetraene is an organic compound with the molecular formula C₈H₆N₂O₄. It is a derivative of cyclooctatetraene, characterized by the presence of two nitro groups at the 1 and 4 positions of the cyclooctatetraene ring.
Preparation Methods
The synthesis of 1,4-Dinitrocyclooctatetraene typically involves the nitration of cyclooctatetraene. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid. The reaction proceeds via electrophilic substitution, where the nitro groups are introduced at the 1 and 4 positions of the cyclooctatetraene ring .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for potential scale-up processes. The key challenge in industrial production would be to maintain the reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1,4-Dinitrocyclooctatetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dinitro derivatives with higher oxidation states.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted by other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Dinitrocyclooctatetraene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dinitrocyclooctatetraene involves its electronic structure, where the nitro groups play a significant role. The compound can exist in a dynamic equilibrium between its 1,4- and 1,6-dinitro isomers in solution. This equilibrium is influenced by the kinetic and thermodynamic parameters of the isomerization process . The molecular targets and pathways involved in its reactions are primarily related to its ability to undergo electrophilic and nucleophilic substitutions.
Comparison with Similar Compounds
1,4-Dinitrocyclooctatetraene can be compared with other nitro-substituted cyclooctatetraenes and related compounds:
1,6-Dinitrocyclooctatetraene: Similar in structure but with nitro groups at the 1 and 6 positions, leading to different electronic properties and reactivity.
Cyclooctatetraene: The parent compound without nitro substitution, which exhibits different chemical behavior due to the absence of electron-withdrawing nitro groups.
Dinitropyrazoles: Compounds like 1,3-dinitropyrazole and 3,5-dinitropyrazole, which also contain nitro groups but on a different ring system, leading to distinct chemical properties.
Properties
CAS No. |
54755-18-9 |
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Molecular Formula |
C8H6N2O4 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(1E,3E,5Z,7Z)-1,4-dinitrocycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C8H6N2O4/c11-9(12)7-3-1-2-4-8(6-5-7)10(13)14/h1-6H/b2-1?,3-1-,4-2-,6-5?,7-3?,7-5+,8-4?,8-6+ |
InChI Key |
GRMYFWFBOIJSEI-TUQXJEIYSA-N |
Isomeric SMILES |
C\1=C\C(=C/C=C(\C=C1)/[N+](=O)[O-])\[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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